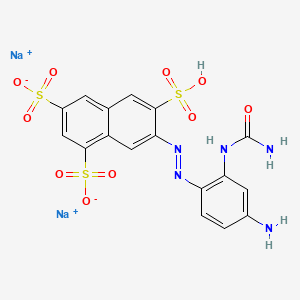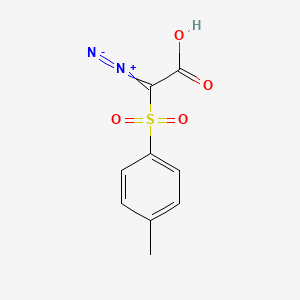
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate is an organic compound that features a diazonium group, a hydroxyl group, and a sulfonyl group attached to an ethenolate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate typically involves the diazotization of an amine precursor followed by sulfonation and subsequent oxidation. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Sulfonation: The diazonium salt is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Oxidation: The resulting intermediate is oxidized using an appropriate oxidizing agent, such as hydrogen peroxide or potassium permanganate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, such as azo coupling, to form azo compounds.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the diazonium group can be reduced to an amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as phenols or aromatic amines under acidic conditions.
Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Azo Compounds: Formed from electrophilic substitution reactions.
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
科学研究应用
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the preparation of functional materials, such as dyes and polymers.
Biological Studies: Explored for its biological activity and potential therapeutic applications.
作用机制
The mechanism of action of 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The diazonium group can undergo electrophilic substitution, while the sulfonyl group can participate in nucleophilic substitution. The hydroxyl group can be involved in oxidation-reduction reactions. These functional groups enable the compound to interact with various molecular targets and pathways, leading to its diverse chemical reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
2-Diazonio-1-hydroxy-2-(4-chlorobenzene-1-sulfonyl)ethen-1-olate: Similar structure with a chlorine substituent instead of a methyl group.
2-Diazonio-1-hydroxy-2-(4-nitrobenzene-1-sulfonyl)ethen-1-olate: Similar structure with a nitro substituent instead of a methyl group.
2-Diazonio-1-hydroxy-2-(4-methoxybenzene-1-sulfonyl)ethen-1-olate: Similar structure with a methoxy substituent instead of a methyl group.
Uniqueness
The presence of the 4-methylbenzene-1-sulfonyl group in 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns, distinguishing it from other similar compounds.
属性
CAS 编号 |
65938-17-2 |
|---|---|
分子式 |
C9H8N2O4S |
分子量 |
240.24 g/mol |
IUPAC 名称 |
2-diazo-2-(4-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H8N2O4S/c1-6-2-4-7(5-3-6)16(14,15)8(11-10)9(12)13/h2-5H,1H3,(H,12,13) |
InChI 键 |
ZPILEIRSCYWWTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


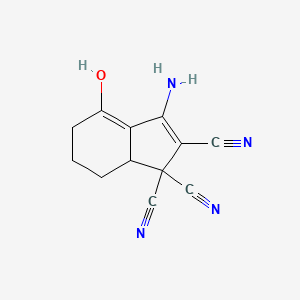
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)



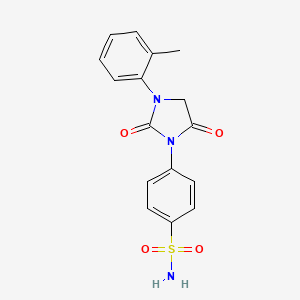
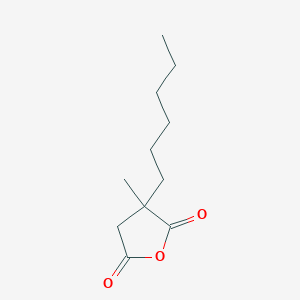

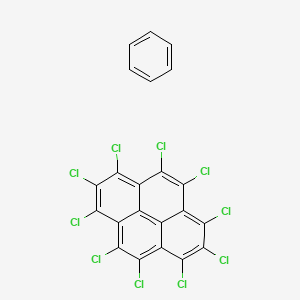
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
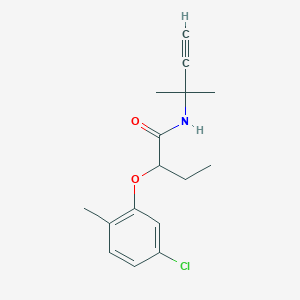
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

